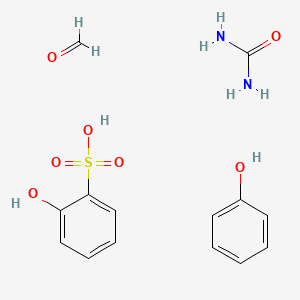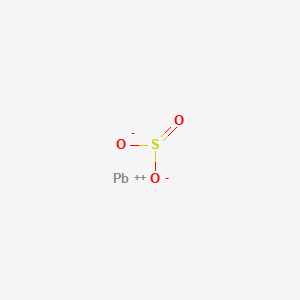
2'-Hydroxy-3,4,5-trimethoxychalcone
Descripción general
Descripción
2'-Hidroxi-3,4,5-trimetoxicalcona es un derivado sintético de calcona que pertenece a la familia de los flavonoides. Las calconas son conocidas por sus diversas actividades biológicas y a menudo se denominan "flavonoides de cadena abierta". Este compuesto se caracteriza por la presencia de grupos hidroxilo y metoxi en sus anillos aromáticos, lo que contribuye a sus propiedades químicas únicas y sus actividades biológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2'-hidroxi-3,4,5-trimetoxicalcona generalmente implica la reacción de condensación de Claisen-Schmidt. Esta reacción se lleva a cabo entre la 2-hidroxiacetofenona y el 3,4,5-trimetoxibenzaldehído en presencia de una base como el hidróxido de sodio o el hidróxido de potasio. La reacción generalmente se lleva a cabo en un disolvente de etanol o metanol a temperatura ambiente o a temperaturas ligeramente elevadas .
Métodos de producción industrial: La producción industrial de 2'-hidroxi-3,4,5-trimetoxicalcona sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica típicamente utilizando técnicas de recristalización o cromatografía en columna .
Análisis De Reacciones Químicas
Tipos de reacciones: 2'-Hidroxi-3,4,5-trimetoxicalcona experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de cetona o quinona.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: Los grupos metoxi pueden sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas o ácidas.
Principales productos:
Oxidación: Formación de derivados de quinona.
Reducción: Formación de derivados de alcohol.
Sustitución: Formación de derivados de calcona sustituidos.
Aplicaciones Científicas De Investigación
2'-Hidroxi-3,4,5-trimetoxicalcona tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Utilizado como precursor para la síntesis de diversos compuestos bioactivos.
Biología: Estudiado por sus potenciales propiedades antiinflamatorias, antioxidantes y anticancerígenas.
Medicina: Investigado por sus potenciales efectos terapéuticos en el tratamiento de enfermedades como el cáncer y la inflamación.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2'-hidroxi-3,4,5-trimetoxicalcona implica múltiples dianas moleculares y vías:
Actividad anticancerígena: Induce la apoptosis en las células cancerosas a través de la activación de la respuesta de proteínas desplegadas y la inhibición de la vía Akt/NF-κB.
Actividad antiinflamatoria: Inhibe la producción de citoquinas y mediadores proinflamatorios bloqueando la vía de señalización NF-κB.
Compuestos similares:
- 2'-Hidroxi-3,4,4'-trimetoxicalcona
- 2'-Hidroxi-2,4,4'-trimetoxicalcona
- 2'-Hidroxi-2,3,4'-trimetoxicalcona
- 2'-Hidroxi-3,4,6'-trimetoxicalcona
Comparación: 2'-Hidroxi-3,4,5-trimetoxicalcona es único debido a la posición específica de sus grupos hidroxilo y metoxi, lo que contribuye a sus distintas actividades biológicas. En comparación con otros compuestos similares, ha demostrado propiedades anticancerígenas y antiinflamatorias mejoradas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
- 2’-Hydroxy-3,4,4’-trimethoxychalcone
- 2’-Hydroxy-2,4,4’-trimethoxychalcone
- 2’-Hydroxy-2,3,4’-trimethoxychalcone
- 2’-Hydroxy-3,4,6’-trimethoxychalcone
Comparison: 2’-Hydroxy-3,4,5-trimethoxychalcone is unique due to the specific positioning of its hydroxy and methoxy groups, which contribute to its distinct biological activities. Compared to other similar compounds, it has shown enhanced anticancer and anti-inflammatory properties, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11,19H,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSBUHVXNLHWHU-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59817-22-0 | |
| Record name | NSC331924 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-HYDROXY-3,4,5-TRIMETHOXYCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[R-(Z)]-12-hydroxy-N,N-bis(2-hydroxyethyl)-9-octadecenamide](/img/structure/B1623216.png)





![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1623228.png)

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-hydrazono}pentanedioic acid](/img/structure/B1623231.png)

